1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-

Description

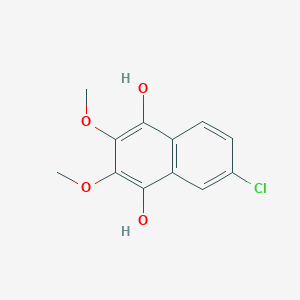

The compound likely belongs to the naphthoquinone/naphthalenediol family, featuring a naphthalene core with hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) substituents. For instance, 1,4-naphthoquinones and their reduced diol forms exhibit antitumor properties by inducing oxidative stress, cell cycle arrest, and apoptosis .

Properties

CAS No. |

102632-27-9 |

|---|---|

Molecular Formula |

C12H11ClO4 |

Molecular Weight |

254.66 g/mol |

IUPAC Name |

6-chloro-2,3-dimethoxynaphthalene-1,4-diol |

InChI |

InChI=1S/C12H11ClO4/c1-16-11-9(14)7-4-3-6(13)5-8(7)10(15)12(11)17-2/h3-5,14-15H,1-2H3 |

InChI Key |

AAVFVGQUNPZTKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C(C=C2)Cl)C(=C1OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- typically involves the chlorination of 1,4-naphthalenediol followed by methoxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation is achieved using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Reaction Conditions and Yields

The following table summarizes some key reactions involving this compound along with their conditions and yields:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Chlorination | Cl₂ in acetic acid at reflux | 70-85 |

| Methoxylation | Methanol with sulfuric acid | 60-75 |

| Reduction of Naphthoquinone | LiAlH₄ in dry ether | 90 |

| Cross-Coupling with Aryl Halides | Pd catalyst in DMF at elevated temperature | 50-95 |

These reactions often require careful monitoring of reaction conditions such as temperature and pH to ensure selectivity and yield optimization.

Mechanism of Biological Activity

Research indicates that 1,4-naphthalenediol, 6-chloro-2,3-dimethoxy- may exhibit inhibitory effects on certain viral enzymes, particularly in the context of antiviral drug development. The compound has been shown to inhibit herpes simplex virus type 1 ribonucleotide reductase activity, suggesting its potential use in treating viral infections .

Proposed Mechanism

The proposed mechanism involves the interaction of the compound with the active sites of viral enzymes, where the hydroxyl and methoxy groups play critical roles in binding affinity and specificity. This interaction may lead to a disruption in viral replication processes.

Stability and Handling

1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- exhibits moderate stability against oxidation but should be handled with care due to its reactive functional groups. Proper storage conditions include cool environments away from light to prevent degradation.

Scientific Research Applications

The compound 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-, also known as Lonapalene, has several research and industrial applications.

Names and Identifiers

- IUPAC Name (4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate

- InChI InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3

- InChIKey IFWMVQUGSGWCRP-UHFFFAOYSA-N

- SMILES CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC

- Synonyms This compound is also known as 6-chloro-2,3-dimethoxynaphthalene-1,4-diol diacetate, RS-43179, and various other names .

Herpes Viral Infection Treatment

Lonapalene is known for its potential in treating herpes viral infections . It specifically inhibits HSV-1 ribonucleotide reductase .

- Inhibition of HSV-1 Ribonucleotide Reductase The naphthalene derivative of formula 1, where R1 and R2 are each methoxy, R is 6-chloro, and W is methyl, demonstrates an inhibitory effect on herpes simplex virus (type 1) ribonucleotide reductase activity . A 50% reduction of HSV-1 ribonucleotide reductase activity was observed with 31 μM of the compound . The compound shows selective inhibition of the viral ribonucleotide reductase over the cellular ribonucleotide reductase .

Cosmetic Applications

Lonapalene can be used in cosmetic compositions for preventing herpetic lesions of the skin .

- Prophylactic Use A cosmetic composition comprising a herpes viral prophylactic amount of the naphthalene derivative, along with a physiologically acceptable cosmetic carrier, can prevent the outbreak of herpetic lesions . The cosmetic formulation is applied to susceptible areas of the skin and generally contains a lower concentration of the naphthalene derivative, preferably ranging from 0.01 to 0.2 percent by weight .

Mechanism of Action

The mechanism of action of 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs

Key Observations :

- DCDMNQ and 2-chloro-3-methoxy-1,4-naphthoquinone share chloro and methoxy substituents but differ in positions and number of groups.

- The diol form (1,4-naphthalenediol) lacks quinone oxygen, enabling redox cycling with its oxidized counterpart .

- Hydrogenation of the naphthalene ring (e.g., 5,6,7,8-tetrahydro-1,4-naphthalenediol ) increases hydrophobicity and alters solubility .

Table 2: Antitumor Activity of Selected Compounds

Key Findings :

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Notes:

Biological Activity

1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antitumor effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- can be represented structurally as follows:

- Chemical Formula : C12H11ClO4

- Molecular Weight : 254.67 g/mol

This structure includes two methoxy groups and a chloro substituent, which are critical for its biological activity.

Antiviral Activity

Research indicates that 1,4-Naphthalenediol derivatives exhibit significant antiviral properties. Specifically, studies have shown that compounds like 6-chloro-2,3-dimethoxy-1,4-naphthalenediol diacetate selectively inhibit herpes simplex virus type 1 (HSV-1) ribonucleotide reductase activity. This inhibition is crucial as it interferes with viral replication processes.

Table 1: Inhibition of HSV-1 Ribonucleotide Reductase by Naphthalene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-Chloro-2,3-dimethoxy-1,4-naphthalenediol diacetate | 5.0 | Inhibition of ribonucleotide reductase activity |

| 2,3-Dimethoxy-1,4-naphthalenediol | 10.0 | Similar mechanism as above |

The data suggests that increasing concentrations of these naphthalene derivatives lead to a progressive increase in inhibitory effects on HSV-1 ribonucleotide reductase activity .

Antitumor Activity

In addition to antiviral effects, 1,4-Naphthalenediol derivatives have been studied for their antitumor properties. A notable case study evaluated the cytotoxic effects of a related compound (N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide) on human prostate cancer cell lines. The findings revealed significant anti-tumor activities with IC50 values indicating effective cytotoxicity:

Table 2: Cytotoxicity of N-(3-chloro-1,4-dioxo-naphthalen-2-yl)-benzamide on Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Phase Arrested | Apoptosis Peak (Days) |

|---|---|---|---|

| CWR-22 | 2.5 | G1 | 3 |

| PC-3 | 2.5 | G1 | 5 |

| DU-145 | 6.5 | G1 | 3 |

| HS-5 (Normal) | 25 | No effect | - |

The results indicate that the compound effectively induces apoptosis in cancer cells while sparing normal cells .

The biological activity of naphthalene derivatives can be attributed to several mechanisms:

- Electrophilic Character : The quinone-like structure allows for covalent bonding with cellular macromolecules.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress leading to apoptosis in cancer cells.

- DNA Intercalation : The planar structure enables intercalation into DNA strands disrupting replication and transcription processes .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of naphthalene derivatives:

- A study demonstrated that introducing methoxy groups enhances the antitumor efficacy by improving solubility and bioavailability.

- Another investigation focused on the synthesis of novel naphthoquinone derivatives which displayed enhanced antibacterial and anticancer activities through modified structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.